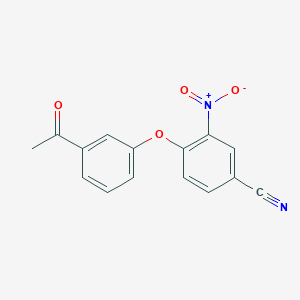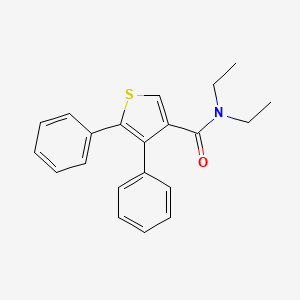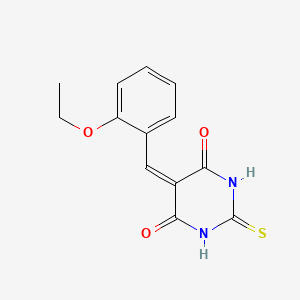![molecular formula C15H18N6O2 B5656762 4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)
4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol" represents a class of complex heterocyclic compounds that are of significant interest in the field of medicinal chemistry and drug design due to their potential biological activities. Such compounds are synthesized through intricate synthetic routes that involve the formation of multiple rings containing nitrogen, oxygen, and sulfur atoms.
Synthesis Analysis
The synthesis of complex molecules similar to "4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol" typically involves multi-step reactions, starting from simpler heterocyclic compounds. Techniques such as condensation reactions, ring closure methods, and substitutions are commonly employed. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines involves condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, demonstrating the complexity and versatility of synthetic strategies in this area (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple heterocycles, which contribute to their chemical diversity and biological activity. Structural elucidation techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for determining the configuration and conformation of these molecules. The structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, for example, was established using such methods, highlighting the importance of structural analysis in understanding these compounds' properties and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that alter their structure and, consequently, their biological activity. Reactions such as N-alkylation, ring expansion, and nucleophilic substitution are common and allow for the introduction of functional groups that can modulate the molecule's interaction with biological targets. The synthesis and reactions of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, for example, illustrate the reactivity of these compounds under different conditions (Sugimoto & Matsuura, 1977).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the heterocyclic system can significantly affect these properties, impacting the compound's suitability for drug development. For instance, the introduction of water-soluble groups into the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus resulted in derivatives with improved solubility and pharmacokinetic profiles, demonstrating the critical role of physical properties in the development of therapeutically relevant compounds (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, define the interaction of these compounds with biological systems. Understanding these properties is essential for predicting the biological activity and potential toxicity of these molecules. Research into the synthesis and biological activity of triazolopyrimidine derivatives highlights the relationship between chemical structure and biological function, underscoring the importance of chemical properties in the design of new compounds with desired biological activities (Chen & Shi, 2008).
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-19-12-13(17-9-18-14(12)23-11)21-5-2-15(22,3-6-21)8-20-7-4-16-10-20/h4,7,9-10,22H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQFZCJFERKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2O1)N3CCC(CC3)(CN4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5656693.png)
![2-[9-(1H-indol-6-ylcarbonyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5656697.png)
![7-methoxy-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5656707.png)





![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)
![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)


![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5656781.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)